Ethyl Acetolactate

Description

Historical Context of α-Acetolactate Derivative Studies

The study of α-acetolactate derivatives emerged in the early 20th century alongside advances in dairy fermentation science. Researchers initially identified α-acetolactate as the unstable precursor to diacetyl, the compound responsible for the characteristic buttery aroma in fermented products like butter and cheese. Early investigations focused on its spontaneous decarboxylation under aerobic conditions, a reaction critical to flavor development in dairy cultures. By the mid-20th century, the enzymatic basis of α-acetolactate synthesis became clearer with the discovery of α-acetolactate synthase (ALS), an enzyme catalyzing the condensation of two pyruvate molecules into α-acetolactate in Lactococcus lactis and other lactic acid bacteria.

A pivotal shift occurred in the 1980s when microbial metabolic engineering began leveraging α-acetolactate’s reactivity. Ethyl acetolactate, as a stabilized ester form, gained attention for its utility in chemical synthesis and flavor enhancement. Its incorporation into synthetic pathways enabled the production of heterocyclic compounds, such as pyrroles and pyrimidines, which are foundational to pharmaceuticals and agrochemicals. Contemporary research has optimized whole-cell biocatalysis systems using engineered Lactococcus lactis strains to convert pyruvate into α-acetolactate at scales exceeding 170 mM, marking a 30-fold increase over traditional fermentation yields.

Table 1: Key Milestones in α-Acetolactate Research

| Period | Development | Significance |

|---|---|---|

| Early 1900s | Identification of α-acetolactate in dairy fermentations | Linked microbial metabolism to flavor compound biosynthesis |

| 1950s–1960s | Characterization of α-acetolactate synthase (ALS) in lactic acid bacteria | Elucidated enzymatic basis of diacetyl precursor synthesis |

| 1980s–1990s | Application of this compound in heterocyclic compound synthesis | Expanded utility in pharmaceutical and agrochemical industries |

| 2010s–2020s | Metabolic engineering of Lactococcus lactis for α-acetolactate production | Achieved industrial-scale biocatalysis with titers >170 mM |

Structure

3D Structure

Properties

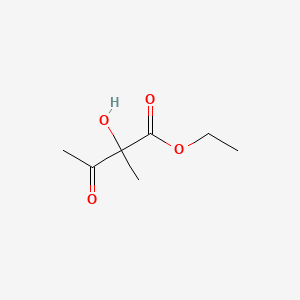

IUPAC Name |

ethyl 2-hydroxy-2-methyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-11-6(9)7(3,10)5(2)8/h10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZDWHWHFIFBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoin-Type Condensation

One of the primary chemical methods to prepare ethyl acetolactate involves a benzoin-type condensation reaction. This method uses methylacetoin and ethyl pyruvate as starting materials in the presence of a thiamine diphosphate-dependent lyase catalyst. The reaction occurs in ethanol at room temperature over approximately 10 hours, followed by extraction and chromatographic purification to yield ethyl α-acetolactate as a colorless oil with yields around 55%.

Reaction Summary:

| Reactants | Catalyst | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Methylacetoin + Ethyl Pyruvate | Thiamine diphosphate-dependent lyase | Ethanol, room temperature, 10 h | 55 | Ethyl α-acetolactate (racemic) |

Saponification of Ethyl 2-Acetoxy-2-Methylacetoacetate

An alternative chemical approach involves saponification of ethyl 2-acetoxy-2-methylacetoacetate under controlled alkaline conditions (180 mM sodium hydroxide at 10°C for 20 minutes). This reaction converts the diester into this compound, ethanol, and acetate. The process is followed by buffering with maleate buffer to stabilize the product.

| Reactant | Conditions | Product Formation |

|---|---|---|

| Ethyl 2-acetoxy-2-methylacetoacetate | 180 mM NaOH, 10°C, 20 min | This compound + ethanol + acetate |

This method is advantageous for its simplicity and suitability for large-scale preparation but requires careful control of temperature and pH to prevent degradation.

Chemoenzymatic Synthesis Approaches

Enzymatic Kinetic Resolution

Chemoenzymatic methods leverage enzyme specificity to produce stereochemically pure this compound derivatives. A notable procedure involves the enzymatic kinetic resolution of racemic α-acetolactate using formate dehydrogenase for NADH recycling and a biocatalyst such as Candida antarctica lipase B (CAL-B) for stereospecific acetylation. This method yields enantiopure ethyl (2R,3S)-2,3-dimethylglycerate with isolated yields around 42% and enantiomeric excess greater than 95%.

- Enzymatic reduction of ethyl (R)-α-acetolactate.

- Stereospecific acetylation with vinyl acetate catalyzed by CAL-B.

- Purification by filtration and solvent evaporation.

| Step | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Reduction of racemic α-acetolactate | Formate dehydrogenase + NADH recycling | 42 | >95% | Performed in phosphate buffer pH 6.5 |

| Acetylation with vinyl acetate | Candida antarctica lipase B (CAL-B) | 95 | >95% | Performed in cyclohexane with ethanol |

Stereodivergent Synthesis of All Stereoisomers

The chemoenzymatic strategy has been extended to prepare all four stereoisomers of ethyl 2,3-dimethylglyceric acid ethyl ester starting from racemic α-acetolactate. The approach involves:

- Enzymatic kinetic resolution to isolate one stereoisomer.

- Chemical transformations such as tosylation and nucleophilic displacement or oxidation-reduction sequences to epimerize and obtain other stereoisomers.

This strategy provides a versatile platform for stereodivergent synthesis with overall yields ranging from 20% to 42% depending on the stereoisomer.

Analytical and Process Optimization Notes

Enzymatic Activity Assays and Substrate Preparation

The preparation of this compound often requires monitoring enzyme activity, particularly α-acetolactate decarboxylase, which can influence the stability and conversion of intermediates. Improved spectrophotometric assays have been developed to measure enzyme activity more accurately and rapidly under conditions mimicking industrial fermentation (e.g., brewing).

Reaction Conditions and Buffer Systems

- Optimal enzymatic reactions are conducted in phosphate buffer at pH 6.5.

- Maleate buffer at pH 6.0 is preferred for stabilizing α-acetolactate during assays and preparation steps.

- Temperature control (often around 10°C to 30°C) is critical to minimize substrate degradation and maintain enzyme activity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Enzymes | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoin-type condensation | Methylacetoin + Ethyl pyruvate | Thiamine diphosphate-dependent lyase | Ethanol, room temp, 10 h | 55 | Produces racemic ethyl α-acetolactate |

| Saponification | Ethyl 2-acetoxy-2-methylacetoacetate | None (chemical hydrolysis) | 180 mM NaOH, 10°C, 20 min | Not specified | Simple, scalable, requires pH control |

| Enzymatic kinetic resolution | Racemic α-acetolactate | Formate dehydrogenase, CAL-B | Phosphate buffer pH 6.5, 30°C | 42-95 | Produces enantiopure stereoisomers |

| Chemoenzymatic stereodivergence | Racemic α-acetolactate + chemical reagents | Enzymes + tosylation, oxidation-reduction | Various | 20-42 | Enables access to all stereoisomers |

Chemical Reactions Analysis

Types of Reactions

Ethyl Acetolactate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetoacetic acid.

Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Sodium ethoxide or other strong bases are used to generate the enolate ion, which then reacts with alkyl halides.

Major Products

Oxidation: Acetoacetic acid.

Reduction: Ethyl 3-hydroxybutyrate.

Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl acetolactate is recognized for its role in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals. It serves as a precursor for compounds used in treating diseases related to metabolic disorders.

Case Study: Antifungal Agents

Research has identified this compound as a potential inhibitor of acetolactate synthase (ALS), an enzyme critical in the biosynthesis of branched-chain amino acids. ALS inhibitors are significant in developing antifungal agents, particularly against fungi resistant to conventional treatments. A study demonstrated that novel ALS inhibitors derived from this compound exhibited effective antifungal properties in Saccharomyces cerevisiae and other fungal models .

Agricultural Applications

In agriculture, this compound is primarily utilized as a herbicide. It acts by inhibiting ALS, which is essential for amino acid synthesis in plants.

Herbicide Development

Several herbicides, including imidazolinones and sulfonylureas, target ALS pathways. This compound derivatives have shown promise in enhancing herbicidal activity while minimizing environmental impact. For instance, the application of this compound-based herbicides has been linked to increased ethylene production in citrus fruits, promoting controlled fruit drop .

| Herbicide | Active Ingredient | Target Enzyme | Effectiveness |

|---|---|---|---|

| Metsulfuron-methyl | This compound | Acetolactate Synthase | High |

| Imazapyr | This compound | Acetolactate Synthase | Moderate |

Food Technology

This compound is also used in food technology as a flavoring agent due to its pleasant aroma and taste profile. It contributes to the flavor of various food products and is recognized for its safety in food applications.

Flavoring Agent Case Study

In a study assessing the sensory properties of food products containing this compound, it was found that the compound enhanced the overall flavor profile without compromising food safety standards. The research indicated that its incorporation could improve consumer acceptance of certain food items .

Biotechnological Applications

The biotechnological sector utilizes this compound in microbial fermentation processes to produce valuable metabolites.

Microbial Production of Acetoin

this compound serves as an intermediate in the microbial production of acetoin, a compound with applications in cosmetics and food preservation. Research on Enterobacter cloacae has shown that optimizing fermentation conditions can enhance the yield of acetoin from this compound .

Mechanism of Action

The mechanism of action of Ethyl Acetolactate involves its conversion to reactive intermediates, such as enolate ions, which then participate in various chemical reactions. The enolate ion can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

α-Acetohydroxybutyrate

Structural Differences :

- Ethyl acetolactate: Ethyl ester of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate).

- α-Acetohydroxybutyrate: Contains an ethyl substituent instead of a methyl group (2-ethyl-2-hydroxy-3-oxobutanoate) .

Acetoin (3-Hydroxy-2-butanone)

Structural Differences :

Pathways :

Industrial Relevance :

Ethyl 2-Acetoxy-2-Methylacetoacetate

Key Difference :

Enzymatic Interactions and Inhibitors

Acetolactate Synthase (ALS)

- Function : Catalyzes the condensation of pyruvate to form α-acetolactate (valine/leucine pathway) or α-acetohydroxybutyrate (isoleucine pathway) .

- Inhibition : ALS inhibitors (e.g., sulfonylureas, triazolopyrimidine-sulfonamides) target both pathways, but mutations in ALS confer resistance in weeds and fungi .

α-Acetolactate Decarboxylase (ALDC)

- Kinetics : ALDC from Enterobacter cloacae has a Kₘ of 12.19 mM for α-acetolactate .

- Metal Dependence : Activated by Mn²⁺, Mg²⁺, and Zn²⁺; inhibited by Cu²⁺ and Fe²⁺ .

Data Tables

Table 1: Physical and Kinetic Properties

Biological Activity

Ethyl acetolactate (EAL) is a compound derived from the fermentation of carbohydrates and is recognized for its diverse biological activities. This article explores the biological properties of EAL, including its antimicrobial, antioxidant, and enzyme inhibitory effects, supported by relevant research findings and case studies.

This compound is an ester of acetolactic acid, which can be synthesized through various methods, including microbial fermentation. The compound serves as a precursor to several bioactive molecules and has been studied for its potential applications in pharmaceuticals and food industries.

1. Antimicrobial Activity

EAL exhibits significant antimicrobial properties against various bacterial strains. A study on Enterobacter cloacae highlighted its ability to produce acetoin from α-acetolactate via acetolactate decarboxylase (ALDC), which is crucial for its metabolic pathways. The enzyme's kinetic parameters were characterized, revealing a value of 12.19 mM and a value of 0.96 s at an optimum pH of 6.5 . This metabolic pathway indicates that EAL can influence microbial growth and activity positively.

2. Antioxidant Properties

Research has demonstrated that EAL possesses notable antioxidant capabilities. In vitro assays have shown that extracts containing EAL exhibit radical scavenging activities comparable to standard antioxidants like Trolox and ascorbic acid. For instance, an ethyl acetate extract containing EAL achieved an IC50 value of 4.20 ± 0.13 μg/mL in antioxidant assays, indicating strong potential for use in health supplements and food preservation .

3. Enzyme Inhibition

EAL has been investigated for its enzyme inhibitory effects, particularly against acetylcholinesterase and butyrylcholinesterase. In studies involving various extracts, EAL demonstrated significant inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The inhibition values ranged from 1.17 to 5.80 mg GALAE/g across different extraction methods, highlighting the extract's effectiveness .

Case Study 1: Microbial Production of Acetoin

A case study focused on the microbial production of acetoin from α-acetolactate using Enterobacter cloacae illustrated the industrial relevance of EAL. The study characterized the enzyme involved in this conversion, providing insights into optimizing conditions for enhanced production yields . This research underscores the biotechnological potential of EAL in producing valuable metabolites.

Case Study 2: Antioxidant Activity Assessment

In another study assessing the antioxidant properties of various plant extracts, ethyl acetate extracts containing EAL showed superior antioxidant capacity compared to other solvents used (e.g., methanol). The results indicated that the extraction method significantly influences the bioactive profile, with ethyl acetate yielding higher levels of phenolic compounds .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Kinetic assays on Enterobacter cloacae | mM, s |

| Antioxidant | DPPH assay | IC50 = 4.20 ± 0.13 μg/mL |

| Enzyme Inhibition | AChE & BChE inhibition assays | Inhibition range: 1.17 - 5.80 mg GALAE/g |

Q & A

Q. Q1. What standardized analytical methods are recommended for detecting and quantifying Ethyl Acetolactate in microbial fermentation systems?

Answer: this compound can be quantified using gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) coupled with UV/IR spectroscopy. For GC, derivatization (e.g., silylation) may enhance volatility. In HPLC, reverse-phase columns (C18) with mobile phases optimized for polar esters (e.g., acetonitrile/water gradients) are effective. Calibration with certified reference standards (e.g., USP-grade ethyl acetate derivatives) ensures accuracy .

Q. Q2. How can researchers confirm the identity of this compound synthesized in vitro?

Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C for ester and lactyl groups) and mass spectrometry (MS) for molecular weight validation. For crystalline samples, X-ray diffraction can resolve atomic positions, as demonstrated in acetolactate synthase (ALS) crystallization studies .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in antifungal efficacy studies involving this compound-derived ALS inhibitors?

Answer: Discrepancies between in vitro and in vivo antifungal activity (e.g., nutrient bypass via exogenous amino acids) require:

- Supplementation assays: Test fungal growth inhibition in media with/without branched-chain amino acids (e.g., leucine, isoleucine) .

- Serum protein binding assays: Evaluate compound bioavailability using ultrafiltration or equilibrium dialysis to assess free fraction .

- Chemogenomic profiling: Compare resistance mutations in ALS across fungal species to identify conserved binding residues .

Q. Q4. How can metabolic engineering optimize this compound production in Bacillus subtilis?

Answer: Key strategies include:

- Pathway modulation: Overexpress acetolactate synthase (ALS) and downregulate competing pathways (e.g., lactate dehydrogenase via LdhA knockout) .

- Cofactor balancing: Introduce NADPH/ATP regeneration systems (e.g., glucose dehydrogenase) to sustain ALS activity .

- Dynamic regulation: Use pH- or metabolite-responsive promoters to synchronize ALS expression with pyruvate availability .

Q. Q5. What structural biology techniques elucidate this compound’s interaction with ALS in herbicide-resistant weeds?

Answer:

- X-ray crystallography: Resolve ALS-herbicide complexes at <3.0 Å resolution to map binding pockets (e.g., chlorimuron-ethyl in yeast ALS) .

- Site-directed mutagenesis: Introduce resistance-conferring mutations (e.g., Pro197Ser in ALS) to assess steric/electronic effects on this compound binding .

- Molecular docking: Use software like AutoDock Vina to predict binding affinities of this compound derivatives against mutant ALS variants .

Q. Q6. How do researchers address variability in α-acetolactate decarboxylase (ALDC) activity measurements across microbial species?

Answer: Standardize assays by:

- Substrate specificity tests: Use purified α-acetolactate (validated via GC/MS) to avoid interference from endogenous substrates .

- Enzyme kinetics: Measure ALDC activity at pH 6.0 (optimal for bacterial isoforms) and compare / values across species .

- Gene expression analysis: Quantify budA transcript levels via qPCR to correlate ALDC activity with genetic regulation .

Methodological Guidance for Experimental Design

Q. Q7. What statistical approaches are critical for validating this compound’s role in branched-chain amino acid biosynthesis?

Answer:

- Multivariate regression: Model the relationship between this compound concentration and amino acid flux in metabolic networks .

- Error propagation analysis: Quantify uncertainties in GC/HPLC measurements to refine pathway yield calculations .

- ANOVA with post-hoc tests: Compare ALS activity across experimental groups (e.g., wild-type vs. engineered strains) .

Q. Q8. How should researchers design crystallization trials for ALS-Ethyl Acetolactate complexes?

Answer:

- Protein purity: Use size-exclusion chromatography (SEC) to confirm ALS homogeneity (>95%) prior to crystallization .

- Screening conditions: Employ sparse-matrix screens (e.g., Hampton Research Crystal Screen) with PEGs and salts at pH 6.5–8.0 .

- Ligand soaking: Incubate ALS crystals with this compound at 10 mM for 24–48 hours to ensure binding .

Addressing Data Gaps and Controversies

Q. Q9. Why do some studies report negligible toxicity of ALS inhibitors in mammalian cells, despite strong antifungal activity?

Answer: Mammalian cells lack ALS, relying on dietary branched-chain amino acids. Toxicity assays should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.